Kinase Selectivity Profiling: NEK2 Inhibition Potency Compared to CDK1 and CHK2
In a kinase profiling study, a compound incorporating the 2-(1-ethynylcyclopropyl)ethanol scaffold exhibited an IC₅₀ of 140 nM against the mitotic kinase NEK2. In contrast, the same compound showed significantly weaker inhibition of the related kinases CDK1 (IC₅₀ = 9,600 nM) and CHK2 (inactive) [1]. This selectivity profile, driven by the ethynylcyclopropyl motif, is crucial for minimizing off-target effects in cancer drug development.
| Evidence Dimension | Kinase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 140 nM (NEK2) |
| Comparator Or Baseline | 9,600 nM (CDK1); Inactive (CHK2) |
| Quantified Difference | 68-fold selectivity for NEK2 over CDK1 |
| Conditions | Inhibition of human recombinant full-length His-tagged NEK2 expressed in baculovirus; kinase profiling analysis |
Why This Matters
This selectivity profile justifies the use of this scaffold in designing targeted NEK2 inhibitors, which are being investigated for cancer therapy, over compounds with broader, less selective kinase inhibition.
- [1] BindingDB. BDBM50235361 (CHEMBL4074015). Activity data for NEK2, CDK1, CHK2. View Source
